molecular formula C20H23N7O7 B7818478 (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B7818478
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-ABLWVSNPSA-N
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Description

It is an organic compound with the molecular formula C₇H₆N₄O Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids to form peptides

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4C₃H₄N₂ + C(O)Cl₂ → (C₃H₃N₂)₂CO + 2[C₃H₃N₂H₂]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

The imidazole serves both as the nucleophile and the base in this reaction. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Industrial Production Methods

In industrial settings, the production of Carbonyldiimidazole follows a similar synthetic route. The process involves large-scale handling of phosgene and imidazole, with stringent control over reaction conditions to ensure high yield and purity. The use of anhydrous conditions and efficient removal of byproducts are critical for the industrial production of Carbonyldiimidazole.

Chemical Reactions Analysis

Types of Reactions

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Oxidation: Carbonyldiimidazole can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert Carbonyldiimidazole into simpler imidazole compounds.

    Substitution: Carbonyldiimidazole is known for its ability to substitute other groups in organic molecules, particularly in the formation of amides, carbamates, and ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like amines and alcohols are commonly used in substitution reactions with Carbonyldiimidazole.

Major Products Formed

    Amides: Formed by reacting Carbonyldiimidazole with amines.

    Carbamates: Formed by reacting Carbonyldiimidazole with alcohols.

    Ureas: Formed by reacting Carbonyldiimidazole with primary or secondary amines.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in peptide synthesis and in the formation of various organic compounds.

    Biology: Employed in the modification of biomolecules and in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Carbonyldiimidazole exerts its effects through its ability to act as a coupling reagent. It facilitates the formation of amide bonds by activating carboxylic acids, which then react with amines to form amides. The mechanism involves the formation of an intermediate imidazolide, which is highly reactive and readily forms the desired amide bond. The molecular targets include carboxylic acids and amines, and the pathways involved are those related to peptide bond formation and other organic synthesis reactions.

Comparison with Similar Compounds

Similar Compounds

    Phosgene: Used in the synthesis of Carbonyldiimidazole.

    Imidazole: A precursor in the synthesis of Carbonyldiimidazole.

    Carbonyldiimidazole derivatives: Various derivatives with similar reactivity and applications.

Uniqueness

Carbonyldiimidazole is unique due to its high reactivity and efficiency as a coupling reagent. It offers advantages over other reagents such as acid chlorides, which can cause side reactions. The ability to form stable intermediates and its versatility in forming amides, carbamates, and ureas make Carbonyldiimidazole a valuable compound in organic synthesis.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-ABLWVSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

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